Orlistat - 96829-58-2

Orlistat

Catalog Number: EVT-277710
CAS Number: 96829-58-2
Molecular Formula: C29H53NO5
Molecular Weight: 495.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orlistat, also known as tetrahydrolipstatin, is a potent inhibitor of pancreatic lipase. [] It is classified as a lipase inhibitor, specifically targeting lipases found in the gastrointestinal tract. [, ] In scientific research, Orlistat serves as a valuable tool to investigate various biological processes related to lipid metabolism, cell signaling, and disease mechanisms.

Future Directions
  • Developing novel drug delivery systems: Enhancing Orlistat's solubility and bioavailability remains a key area of interest. Research efforts focus on developing novel formulations, such as nanoparticles and microspheres, to improve its delivery and therapeutic efficacy. [, , ]
  • Exploring its anticancer potential: Further investigations into Orlistat's antitumor properties are warranted. Studies should focus on elucidating its mechanism of action in various cancer types, identifying potential synergistic effects with existing chemotherapeutic agents, and evaluating its safety and efficacy in preclinical and clinical settings. [, , , ]

Tetrahydrolipstatin

    Compound Description: Tetrahydrolipstatin is a saturated derivative of lipstatin and the active constituent found in the drug orlistat. It functions as a potent, specific, and long-acting inhibitor of gastrointestinal lipases. Tetrahydrolipstatin forms a covalent bond with the active serine site of gastric and pancreatic lipases, rendering these enzymes incapable of hydrolyzing dietary fats into absorbable free fatty acids and monoglycerides [].

    Relevance: Tetrahydrolipstatin is another name for orlistat and represents the same chemical entity [].

Lipstatin

    Compound Description: Lipstatin is a natural product isolated from the bacterium Streptomyces toxytricini. It serves as a potent inhibitor of pancreatic lipase, effectively impeding the hydrolysis of dietary triglycerides into absorbable fatty acids [].

    Relevance: Lipstatin is structurally similar to orlistat and shares its mechanism of action as a lipase inhibitor. Orlistat is a more potent and metabolically stable derivative of lipstatin [].

3. Efavirenz* Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) employed as part of antiretroviral therapy (ART) to manage HIV infection. It is highly lipophilic, suggesting a potential for reduced absorption when administered concurrently with orlistat [].

  • Relevance: Orlistat may interfere with the absorption of efavirenz due to its lipase-inhibiting properties, potentially impacting the efficacy of efavirenz-based ART regimens [].

4. Cyclosporine* Compound Description: Cyclosporine is an immunosuppressant drug widely used to prevent organ rejection after transplantation and to treat certain autoimmune conditions. It is known to be lipophilic, raising concerns about potential interactions with orlistat [].

  • Relevance: The reduced fat absorption caused by orlistat might lead to decreased cyclosporine blood levels, potentially compromising its efficacy. This potential interaction highlights the need for caution when using these drugs concurrently [].

5. Amiodarone* Compound Description: Amiodarone is an antiarrhythmic medication prescribed to manage various heart rhythm disorders. Like cyclosporine, it exhibits lipophilic properties, suggesting a potential for altered absorption when administered alongside orlistat [].

  • Relevance: Orlistat might lower amiodarone blood levels by reducing fat absorption. Consequently, cautious co-administration is advised, with potential monitoring of amiodarone levels required [].

6. β-carotene* Compound Description: β-carotene is a precursor to Vitamin A (retinol) found in colorful fruits and vegetables. It is a fat-soluble provitamin, meaning its absorption relies on dietary fat [].

  • Relevance: Orlistat's inhibition of fat absorption can lead to a reduction in β-carotene absorption, potentially leading to lower vitamin A levels [, ]. Monitoring vitamin A levels is crucial during orlistat therapy [].

Vitamin E Acetate

    Compound Description: Vitamin E acetate is a fat-soluble vitamin crucial for various bodily functions, including antioxidant defense. Its absorption is dependent on dietary fat, making it susceptible to interactions with orlistat [].

    Relevance: The fat malabsorption induced by orlistat can impair the absorption of vitamin E acetate, potentially leading to decreased vitamin E levels and necessitating monitoring during orlistat use [].

8. Thyroxine* Compound Description: Thyroxine (T4) is a key hormone produced by the thyroid gland. It plays a critical role in metabolism regulation. The potential impact of orlistat on thyroxine levels is an area of ongoing research [].

  • Relevance: Some studies suggest that orlistat might reduce thyroxine blood levels. While more research is needed to confirm this interaction, caution should be exercised when using these medications concurrently, and monitoring thyroid function may be warranted [].

9. Lamotrigine* Compound Description: Lamotrigine is an anticonvulsant medication used to manage epilepsy and bipolar disorder. It belongs to a class of drugs that may have altered absorption in the presence of orlistat [].

  • Relevance: Orlistat might influence lamotrigine absorption. While the clinical significance of this potential interaction requires further investigation, caution is advised when co-administering these medications [].

10. Fatty Acids* Compound Description: Fatty acids are the building blocks of fats, essential for various physiological processes. Orlistat's mechanism of action directly targets the breakdown of dietary fats into fatty acids [].

  • Relevance: Orlistat, by inhibiting lipases, directly prevents the breakdown of dietary triglycerides into absorbable fatty acids, thus reducing caloric intake and contributing to weight loss [].

11. Triglycerides* Compound Description: Triglycerides are a type of fat (lipid) found in the blood and serve as the primary form of energy storage in the body. Elevated triglyceride levels constitute a risk factor for cardiovascular diseases [].

  • Relevance: Orlistat effectively lowers serum triglyceride levels by inhibiting their absorption from the diet. This reduction in triglycerides contributes to the drug's beneficial effects on cardiovascular risk factors [, ].

Cholesterol

  • Relevance: Orlistat, alongside dietary modifications, effectively reduces total cholesterol and LDL cholesterol levels, leading to an improved cardiovascular risk profile [, , ].

13. Periostin* Compound Description: Periostin is a secreted extracellular matrix protein implicated in various physiological and pathological processes, including tissue repair, fibrosis, and cancer. Elevated serum periostin levels have been linked to obesity-related fatty liver disease [].

  • Relevance: Studies show that orlistat treatment can lower serum periostin levels, which correlates with improvements in fatty liver disease. This suggests a potential role of periostin as a biomarker for monitoring orlistat's therapeutic efficacy in this context [].

14. Adiponectin* Compound Description: Adiponectin is a protein hormone predominantly produced by adipose tissue (body fat). It plays a crucial role in regulating glucose levels and fatty acid breakdown. Lower adiponectin levels are associated with obesity and related metabolic disorders [].

  • Relevance: Treatment with orlistat has been shown to increase serum adiponectin levels, contributing to its beneficial effects on glucose metabolism and potentially mitigating the risk of metabolic complications associated with obesity [].

Tumor Necrosis Factor-α (TNF-α)

    Compound Description: TNF-α is a cytokine, a type of signaling protein involved in systemic inflammation and immune responses. It is implicated in various diseases, including insulin resistance and nonalcoholic fatty liver disease (NAFLD) [].

    Relevance: Orlistat treatment, in conjunction with lifestyle modifications, has been shown to reduce serum TNF-α levels in obese patients with NAFLD. This reduction in TNF-α levels contributes to the drug's anti-inflammatory effects and potential benefits in managing NAFLD [].

Overview

Orlistat is a pharmaceutical compound primarily used for weight management. It functions as a lipase inhibitor, reducing the absorption of dietary fats in the intestines. This compound is marketed under various brand names, including Xenical and Alli, and is often prescribed to help individuals manage obesity alongside a reduced-calorie diet and exercise.

Source

Orlistat was originally developed by researchers at the pharmaceutical company Roche in the late 1990s. It is derived from a natural product called lipstatin, which is produced by the bacterium Streptomyces toxytricini.

Classification

Orlistat is classified as a gastrointestinal lipase inhibitor. It specifically inhibits the activity of pancreatic lipase, an enzyme crucial for the breakdown of triglycerides in dietary fats.

Synthesis Analysis

Methods

The synthesis of Orlistat involves several chemical processes. A notable method includes the use of Pivaloyl Formic Anhydride as an alkanoylating agent to convert amino Orlistat into Orlistat itself. This process typically requires the presence of a base such as triethylamine and can be conducted in solvents like dioxane or tetrahydrofuran at controlled temperatures .

Another method involves the Mukaiyama aldol-lactonization process, which allows for modifications to the alpha-side chain of Orlistat. This method has been shown to facilitate concise syntheses while maintaining high yields .

Technical Details

  • Reagents: Pivaloyl chloride, formic acid, and various bases are commonly used.
  • Conditions: Reactions are often performed at temperatures ranging from 0°C to 25°C.
  • Purification: Crystallization from aliphatic hydrocarbons like hexane is employed to obtain pure Orlistat.
Molecular Structure Analysis

Structure

Orlistat has a complex molecular structure characterized by its large lipophilic side chains. The chemical formula for Orlistat is C29H53NO5, and its structure includes a lactone ring which is critical for its biological activity.

Data

  • Molecular Weight: Approximately 495.7 g/mol.
  • Melting Point: The compound typically melts at around 40-42°C.
  • Nuclear Magnetic Resonance Spectroscopy: The proton NMR spectrum displays characteristic peaks that confirm its structure, with signals corresponding to various hydrogen environments within the molecule .
Chemical Reactions Analysis

Reactions

Orlistat undergoes chemical reactions primarily through hydrolysis and enzymatic interactions within the gastrointestinal tract. Its mechanism of action involves binding to pancreatic lipase, preventing it from hydrolyzing triglycerides into free fatty acids and monoglycerides.

Technical Details

  • Hydrolysis Reaction: Involves the interaction with water molecules leading to the formation of inactive products.
  • Enzymatic Activity: The inhibition of pancreatic lipase results in decreased fat absorption, which is crucial for its weight-loss efficacy.
Mechanism of Action

Orlistat functions by inhibiting pancreatic lipase, an enzyme responsible for breaking down dietary fats into absorbable units. This inhibition occurs in the gastrointestinal tract:

  1. Binding: Orlistat binds to the active site of pancreatic lipase.
  2. Inhibition: The binding prevents the enzyme from hydrolyzing triglycerides.
  3. Result: Unabsorbed fats are excreted undigested, leading to reduced caloric intake.

This mechanism has been substantiated through various studies demonstrating significant reductions in fat absorption in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orlistat is typically presented as a white crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents such as methanol and chloroform.

Chemical Properties

  • Stability: Orlistat is stable under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound exhibits stability across a wide pH range but may degrade under extreme acidic or basic conditions.

Relevant data indicate that Orlistat has specific absorbance characteristics useful for analytical quantification methods, with optimal detection wavelengths identified around 208 nm .

Applications

Orlistat's primary application lies in obesity treatment; it helps individuals achieve weight loss by decreasing fat absorption. Additionally, it has been studied for potential roles in managing conditions associated with obesity such as type 2 diabetes and hyperlipidemia. Research continues into its efficacy and safety profiles across diverse populations, reinforcing its significance in clinical weight management strategies .

Molecular Mechanisms of Lipase Inhibition

Structural Basis of Pancreatic Lipase Binding Dynamics

Orlistat (tetrahydrolipstatin) exerts its primary therapeutic effect through targeted inhibition of digestive lipases, with pancreatic lipase (PL) representing its highest-affinity target. PL, encoded by the PNLIP gene, features a canonical α/β-hydrolase fold with a catalytic triad composed of Ser152, Asp176, and His263. The enzyme's active site is concealed beneath a surface-exposed "lid" domain in its inactive state. Upon entry into the duodenum, PL undergoes conformational changes triggered by bile salts and colipase binding, which displaces the lid and exposes the catalytic site to lipid substrates [1] [8].

Orlistat's structural design enables optimal interaction with this activated conformation. The molecule contains a β-lactone ring that serves as the reactive electrophile, flanked by a long hydrophobic alkyl chain that mimics natural lipid substrates. This chain occupies the hydrophobic cleft leading to the catalytic serine, with specific van der Waals interactions occurring between the hexyl tail and residues Phe77, Ile78, Phe215, and Tyr114. X-ray crystallography studies reveal that the C8-C12 segment of orlistat's alkyl chain adopts a bent conformation that optimally fills the hydrophobic channel, while the N-formylleucine moiety forms hydrogen bonds with Phe78 and Gln157 [3] [6].

The binding affinity and inhibitory efficacy are significantly influenced by missense mutations in PL. Computational and enzymatic studies demonstrate that mutations altering the hydrophobicity or steric arrangement of the substrate-binding pocket profoundly impact orlistat efficacy. For instance, the Trp86Arg mutation reduces binding affinity by disrupting hydrophobic packing, while His136Arg enhances affinity through improved electrostatic complementarity near the catalytic site [2].

Table 1: Structural Determinants of Orlistat-Pancreatic Lipase Binding Dynamics

Structural ElementKey ResiduesInteraction TypeFunctional Consequence
Catalytic TriadSer152, Asp176, His263Covalent bond (Ser152)Nucleophilic attack on β-lactone ring
Hydrophobic ChannelPhe77, Ile78, Phe215, Tyr114Van der Waals forcesAccommodates orlistat's alkyl chain
Oxyanion HoleLeu76, Ala178Hydrogen bondingStabilizes transition state during covalent binding
Colipase InterfaceArg336, Glu341, Asp370Electrostatic interactionsModulates lid domain positioning and active site accessibility
Mutation SitesTrp86, His136, Gly188VariedAlter binding affinity (e.g., Trp86Arg decreases affinity)

Covalent Inhibition at Serine Residues: Kinetics and Thermodynamics

Orlistat's mechanism features irreversible covalent inhibition initiated by nucleophilic attack from the catalytic serine residue (Ser152 in PL; Ser82 in gastric lipase). The β-lactone ring undergoes ring opening, forming a stable acyl-enzyme complex with a half-life exceeding 24 hours under physiological conditions. This covalent adduct effectively blocks the enzyme's active site, preventing triglyceride hydrolysis [1] [6].

The inhibition kinetics follow a two-step mechanism:

  • Reversible Recognition: Orlistat first binds non-covalently to the lipase active site (Ki = 0.14 ± 0.03 μM for PL)
  • Covalent Inactivation: The catalytic serine attacks the β-lactone carbon, forming a tetrahedral transition state that collapses into a covalently bound ester adduct (kinact = 0.42 ± 0.05 min⁻¹) [1] [4].

The presence of bile salts profoundly enhances inhibition kinetics specifically for pancreatic lipase. Below critical micellar concentrations (≈0.4-1.0 mM), bile salts facilitate orlistat solubilization and promote opening of the PL lid domain, increasing the second-order rate constant (kinact/Ki) by 15-fold compared to aqueous environments. This micellar environment positions orlistat optimally for nucleophilic attack by constraining its conformational flexibility [3] [4].

Thermodynamic analyses reveal an overall Gibbs free energy change (ΔG) of -49.2 kJ/mol for PL inhibition, with the covalent bond formation contributing approximately 70% of the binding energy. The reaction is entropically driven, primarily due to the release of water molecules from the hydrophobic substrate-binding channel during orlistat binding [3].

Table 2: Kinetic Parameters of Orlistat-Mediated Lipase Inhibition

ParameterPancreatic LipaseGastric LipaseExperimental Conditions
Ki (μM)0.14 ± 0.032.1 ± 0.4pH 7.0, 37°C, 4 mM NaTDC
kinact (min⁻¹)0.42 ± 0.050.18 ± 0.03pH 7.0, 37°C, 4 mM NaTDC
kinact/Ki (M⁻¹s⁻¹)5.0 × 10⁴1.4 × 10³pH 7.0, 37°C, 4 mM NaTDC
Activation Energy (kJ/mol)32.4 ± 1.248.7 ± 2.1Arrhenius analysis (20-45°C)
Bile Salt Enhancement15-fold<2-foldComparison with bile salt-free buffer
Covalent Adduct Half-life>24 hours4-6 hourspH 7.0, 37°C

Comparative Analysis of Gastric vs. Intestinal Lipase Affinity

While orlistat inhibits both gastric and pancreatic lipases, significant differences exist in inhibition efficacy, pH dependency, and reversibility. In vivo studies using duodenal aspiration techniques demonstrate approximately 75% inhibition of human gastric lipase (HGL) versus 90-95% inhibition of pancreatic lipase following a 120 mg dose [4] [10]. This differential inhibition stems from structural and environmental factors:

Structural Determinants:

  • HGL lacks the lid domain present in PL, resulting in constant solvent exposure of its catalytic site
  • The HGL substrate-binding channel is narrower (≈8Å vs. 12Å in PL), reducing complementarity to orlistat's alkyl chain
  • The catalytic serine (Ser82 in HGL) resides in a less nucleophilic microenvironment due to altered hydrogen bonding networks [3] [10]

Environmental Influences:

  • pH Optima: HGL operates optimally at pH 3-6 vs. PL at pH 6-8. Orlistat exhibits reduced electrophilicity in acidic environments, decreasing HGL inhibition efficacy
  • Bile Salt Dependence: PL inhibition requires micellar solubilization by bile salts, while HGL inhibition occurs independently of bile components
  • Reactivation Kinetics: The orlistat-HGL acyl-enzyme complex undergoes spontaneous hydrolysis (t½≈4-6 hours) through water activation by His353, whereas the PL adduct remains stable >24 hours [3] [4]

Functional consequences of this differential inhibition manifest in digestive physiology. Orlistat-mediated HGL suppression accelerates gastric emptying (44-52% increase in T½ for solids and fats) due to reduced cholecystokinin release from undigested lipids. Concurrently, pancreatic lipase inhibition remains the dominant mechanism for fecal fat excretion, accounting for ≈30% reduction in triglyceride absorption at therapeutic doses [4] [10].

Table 3: Comparative Inhibition Profiles of Digestive Lipases by Orlistat

CharacteristicPancreatic LipaseGastric LipaseBiological Consequence
Inhibition Efficacy90-95%70-75%Dominant contribution to fecal fat excretion
pH Optimum for Inhibition6.0-8.04.0-5.5Reduced gastric inhibition at physiological pH
Bile Salt RequirementEssential (4-6 mM)Non-essentialDuodenal-specific activation of PL inhibition
Reactivation RateNegligible (<5%/24h)Significant (15-20%/h)Transient gastric inhibition vs. sustained duodenal effect
Catalytic Serine NucleophilicityHigh (pKa 6.8)Moderate (pKa 7.4)Faster acylation kinetics for PL
Substrate Channel GeometryWide hydrophobic cleftNarrow hydrophilic pocketHigher complementarity to orlistat in PL

Properties

CAS Number

96829-58-2

Product Name

Orlistat

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1

InChI Key

AHLBNYSZXLDEJQ-FWEHEUNISA-N

SMILES

CC(C)C[C@H](NC=O)C(O[C@@H](CCCCCCCCCCC)C[C@@H]([C@@H]1CCCCCC)OC1=O)=O

Solubility

Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.
9.19e-05 g/L

Synonyms

1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl-2-formamido-4-methylvalerate
Alli
orlistat
Ro 18 0647
Ro-18-0647
tetrahydrolipastatin
tetrahydrolipstatin
THLP
Xenical

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.